Superior Cytotoxicity of Ganoderic Acid D in HeLa Cells Compared to Ganoderic Acids B, F, and AM1
In a direct comparative chemoproteomic study, Ganoderic acid D (GAD) demonstrated a lower IC50 value against HeLa human cervical carcinoma cells compared to several other purified ganoderic acids. This indicates a stronger inhibitory effect on cell proliferation in this specific cancer cell line model [1].
| Evidence Dimension | Inhibition of HeLa cell proliferation (48h treatment) |
|---|---|
| Target Compound Data | IC50 = 17.3 ± 0.3 μM |
| Comparator Or Baseline | Ganoderic acid B (GAB): 20.3 ± 0.4 μM; Ganoderic acid F (GAF): 19.5 ± 0.6 μM; Ganoderic acid AM1 (GAAM1): 19.8 ± 0.7 μM |
| Quantified Difference | GAD is 1.17-fold more potent than GAB, 1.13-fold more potent than GAF, and 1.14-fold more potent than GAAM1. |
| Conditions | HeLa human cervical carcinoma cell line; 48 h treatment; MTT assay. |
Why This Matters
This head-to-head comparison provides a quantitative basis for selecting GAD over GAB, GAF, or GAAM1 in studies focused on cervical cancer cell lines, where even marginal potency differences can impact experimental design and required concentrations.
- [1] Yue, Q. X., Song, X. Y., Ma, C., Feng, L. X., Guan, S. H., Wu, W. Y., ... & Guo, D. A. (2010). Effects of triterpenes from Ganoderma lucidum on protein expression profile of HeLa cells. *Phytomedicine*, 17(8-9), 606-613. View Source
